molecular formula C₆H₁₈N₄O₈Pt B130824 Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- CAS No. 94042-08-7

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

Katalognummer B130824
CAS-Nummer: 94042-08-7
Molekulargewicht: 469.31 g/mol
InChI-Schlüssel: GENQRBLPJNTJBE-RQDPQJJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” is a compound with the molecular formula C6H18N4O8Pt . It is also known by other names such as “Diaquodiaminocyclohexaneplatinum” and "(1R,2R)-cyclohexane-1,2-diamine;platinum (2+);dinitrate;dihydrate" .


Molecular Structure Analysis

The molecular weight of “Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” is 469.31 g/mol . The compound consists of several component compounds including Platinum (CID 23939), Nitric Acid (CID 944), (1R,2R)- (-)-1,2-Diaminocyclohexane (CID 43806), and Water (CID 962) .


Physical And Chemical Properties Analysis

“Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-” has a molecular weight of 469.31 g/mol . Its IUPAC name is “(1 R ,2 R )-cyclohexane-1,2-diamine;platinum (2+);dinitrate;dihydrate” and its InChIKey is GENQRBLPJNTJBE-RQDPQJJXSA-N .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Clinical Administration

The pharmacology and clinical administration of platinum-based anticancer drugs, including cisplatin, carboplatin, and the diamminocyclohexane-based oxaliplatin, highlight the pursuit of compounds with reduced toxicity and varied spectrum of activity. Oxaliplatin, for instance, demonstrates activity in cisplatin-resistant tumors, incorporating pharmacokinetic data into clinical regimens to enhance safety through individualized therapy. This underscores the strategic development of platinum analogues to optimize therapeutic outcomes while minimizing adverse effects (O'dwyer, Stevenson, & Johnson, 2012).

Mechanisms of Platinum Drug Efficacy and Toxicity

Studies on oxaliplatin, a novel platinum analog, shed light on the mechanisms underlying its clinical efficacy and associated toxicities, such as neurotoxicity and myelosuppression. This understanding aids in tailoring therapeutic approaches to enhance efficacy while mitigating adverse effects, thus improving patient outcomes in treatments involving platinum compounds (Erdem, Dogan, Demirci, & Zengi̇n, 2016).

Clinical Activity and Efficacy

The clinical activity of oxaliplatin across various tumor types, particularly in colorectal cancer, has been extensively reviewed. Its combination with 5-fluorouracil in colorectal cancer highlights the synergy between these agents, contributing to its efficacy in treatment-resistant cases. The exploration of oxaliplatin in combination with other chemotherapeutic agents further exemplifies the ongoing effort to enhance its therapeutic utility and address the challenge of cross-resistance (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

ProLindac Development

ProLindac, a DACH platinum polymer prodrug, represents an innovative approach in the delivery of oxaliplatin, targeting tumors more effectively through a polymer delivery vehicle. This strategy aims to release platinum more rapidly in the acidic environment of tumors, illustrating advancements in drug delivery systems to enhance the efficacy and tolerability of platinum-based therapies (Nowotnik & Cvitkovic, 2009).

Pharmacokinetics Review

A comprehensive review of oxaliplatin pharmacokinetics integrates key data from multiple studies, providing a holistic view of its disposition in cancer patients. This review addresses the biotransformation, drug-drug interactions, and special patient populations, forming a scientific basis for its clinical use and highlighting the unique pattern of platinum disposition in patients (Graham, Lockwood, Greenslade, Brienza, Bayssas, & Gamelin, 2000).

Eigenschaften

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQRBLPJNTJBE-RQDPQJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4O8Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

CAS RN

94042-08-7
Record name Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.